3-Bromo-5-(trifluoromethoxy)phenylacetic acid
Overview
Description
3-Bromo-5-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular weight of 299.04 . It is a solid-powder at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is [3-bromo-5-(trifluoromethoxy)phenyl]acetic acid . The InChI code is 1S/C9H6BrF3O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a solid-powder at ambient temperature . It has a molecular weight of 299.04 .Scientific Research Applications
Metabolism and Toxicity Studies
Metabolic pathways of psychoactive substances are critical to understanding their pharmacokinetics and potential toxic effects. A study involving 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), although not directly 3-Bromo-5-(trifluoromethoxy)phenylacetic acid, provides insight into oxidative deamination processes that produce related metabolites, highlighting the importance of studying the metabolism of brominated and trifluoromethoxy compounds in different species, including humans (Carmo et al., 2005).
Synthetic Chemistry Innovations
The development of novel synthetic methods is pivotal for advancing chemical research. One example is the catalytic one-step deoxytrifluoromethylation of alcohols, which simplifies the process of introducing trifluoromethyl groups into molecules, potentially applicable for modifying phenylacetic acid derivatives for specific scientific applications (de Azambuja et al., 2019). Another relevant study demonstrates the preparation of 3,5-Difluorophenylacetic acid, showing the versatility of halogenated phenylacetic acids in synthetic organic chemistry (Yuan-bin, 2007).
Environmental and Analytical Chemistry
Understanding the environmental fate and analytical characterization of chemical compounds is crucial. Research on a nitrogen-containing metabolite of 2-bromooctylphenoxy acetic acid demonstrates the importance of chemical derivatization and degradation techniques combined with mass spectrometry for environmental analysis, relevant to studying the degradation products of brominated and trifluoromethoxy compounds (Fujita et al., 2001).
Materials Science and Nanotechnology
In the field of materials science, the synthesis and structural analysis of bismuth dicarboxylates containing bromo and methoxyphenyl groups showcase the potential for creating novel materials with specific properties, such as those required for catalysis or photovoltaic applications (Sharutin et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit steroid sulfatase , suggesting potential targets could be enzymes involved in steroid metabolism.
Mode of Action
It’s worth noting that organoboron compounds like this one are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed carbon–carbon bond-forming reaction. In this process, the organoboron compound undergoes transmetalation with a palladium (II) complex .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it may influence pathways involving carbon–carbon bond formation.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests it may facilitate the formation of carbon–carbon bonds .
Action Environment
It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds are often used, are known for their mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBPBUMXKAQCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247305 | |
Record name | 3-Bromo-5-(trifluoromethoxy)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092461-35-2 | |
Record name | 3-Bromo-5-(trifluoromethoxy)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(trifluoromethoxy)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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